molecular formula C11H14Br2O2 B13540889 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene

1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene

Cat. No.: B13540889
M. Wt: 338.04 g/mol
InChI Key: YWTKQRHOHNVVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene (CAS: Not explicitly provided; referenced as "10-F714621" in commercial databases) is a brominated aromatic compound featuring a branched ether substituent. Its structure comprises a benzene ring substituted at the 3-position with a 2-bromoethyl group, which is further modified with a 2-methoxyethoxy moiety. This compound is of interest in organic synthesis due to its dual bromine atoms, which serve as reactive sites for cross-coupling reactions, and its ether side chain, which enhances solubility in polar solvents .

Properties

Molecular Formula

C11H14Br2O2

Molecular Weight

338.04 g/mol

IUPAC Name

1-bromo-3-[2-bromo-1-(2-methoxyethoxy)ethyl]benzene

InChI

InChI=1S/C11H14Br2O2/c1-14-5-6-15-11(8-12)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3

InChI Key

YWTKQRHOHNVVTF-UHFFFAOYSA-N

Canonical SMILES

COCCOC(CBr)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Core: 1-Bromo-3-(2-methoxyethoxy)benzene Intermediate

A key intermediate is 1-bromo-3-(2-methoxyethoxy)benzene , which can be synthesized by nucleophilic substitution of 3-bromophenol with 1-bromo-2-methoxyethane under basic conditions.

  • Reaction conditions:

    • Reagents: Cesium carbonate (Cs2CO3), potassium iodide (KI), 3-bromophenol, 1-bromo-2-methoxyethane
    • Solvent: N,N-dimethylformamide (DMF)
    • Temperature: 70 °C
    • Time: 12 hours
  • Procedure:
    The mixture of cesium carbonate, potassium iodide, 3-bromophenol, and 1-bromo-2-methoxyethane in DMF is stirred at 70 °C for 12 hours. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is concentrated and purified by silica gel column chromatography using petroleum ether/ethyl acetate (5:1 v/v) as eluent.

  • Yield: Approximately 80.7% of a white solid product.

This step installs the 2-methoxyethoxy substituent on the aromatic ring meta to the bromine atom.

Introduction of the Side-Chain Bromine: Bromination of the Ethyl Side Chain

The bromination of the ethyl side chain to introduce the second bromine atom at the 1-position relative to the 2-methoxyethoxy group is typically achieved by selective bromination methods.

  • While specific procedures for this exact compound are scarce, analogous methods for beta-bromine ethylbenzene derivatives involve:

    • Using brominating agents such as N-bromosuccinimide (NBS) under radical conditions or elemental bromine under controlled temperature.

    • Protecting groups or reaction conditions are optimized to avoid bromination on the aromatic ring or cleavage of the ether.

  • Patent CN101255093A describes methods for preparing beta-bromine ethylbenzene derivatives, which can be adapted for this compound by controlling reaction parameters such as solvent, temperature, and brominating agent equivalents.

Alternative Synthesis via Mitsunobu Reaction for Ether Formation

An alternative approach to prepare the aromatic ether intermediate uses the Mitsunobu reaction:

  • Reagents: 2-bromophenol, 2-methoxyethanol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3)
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: 0–20 °C under inert atmosphere for 2 hours

  • Procedure:
    2-Bromophenol is reacted with 2-methoxyethanol in the presence of DIAD and triphenylphosphine in THF at low temperature under nitrogen. The reaction mixture is concentrated and purified by flash column chromatography to yield 1-bromo-2-(2-methoxyethoxy)benzene with an 86% yield.

  • This method can be adapted for the meta-substituted isomer and further brominated on the side chain.

Summary Table of Preparation Steps and Conditions

Step Target Compound Key Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 1-Bromo-3-(2-methoxyethoxy)benzene 3-Bromophenol, 1-bromo-2-methoxyethane, Cs2CO3, KI DMF 70 °C 12 h 80.7 Nucleophilic substitution
2 Beta-bromo ethyl side chain Brominating agents (e.g., NBS, Br2), controlled conditions Various Controlled Variable - Selective bromination on side chain
3 1-Bromo-2-(2-methoxyethoxy)benzene 2-Bromophenol, 2-methoxyethanol, DIAD, PPh3 THF 0–20 °C 2 h 86 Mitsunobu reaction, alternative ether formation

Analytical and Purification Techniques

  • Purification is typically performed by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
  • Product identity and purity are confirmed by mass spectrometry (e.g., ESI-MS showing m/z 231.1 [M+1]) and NMR spectroscopy.
  • Reaction monitoring by thin-layer chromatography (TLC) is standard.

Research Findings and Considerations

  • The use of cesium carbonate as a base enhances nucleophilicity and promotes efficient ether formation with good yields.
  • Potassium iodide acts as a catalyst to facilitate halide exchange and improve reaction rates.
  • DMF is favored for its polar aprotic nature, dissolving both organic and inorganic reagents effectively.
  • Bromination on the side chain requires careful control to avoid over-bromination or aromatic ring substitution.
  • The Mitsunobu reaction provides an alternative route to the ether intermediate with high selectivity under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce ketones or aldehydes.
  • Reduction reactions result in hydrocarbons.

Scientific Research Applications

1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, facilitating the formation of sigma complexes with nucleophiles. This interaction leads to the substitution of the bromine atoms with other functional groups, thereby modifying the chemical structure of the compound .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₃Br₂O₂
  • Molecular Weight : ~353.04 g/mol (calculated).
  • Physical State : Likely a liquid or low-melting solid (based on analogs like 1-bromo-3-(hexyloxy)benzene, which is reported as a yellowish oil ).
  • Synthetic Relevance : The compound is synthesized via multi-step routes involving alkylation, bromination, or etherification reactions. For example, analogous ether-containing bromobenzenes are prepared using nucleophilic substitution or Mizoroki–Heck cross-coupling .

Comparison with Similar Compounds

To contextualize the properties and applications of 1-bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene, we compare it with structurally related brominated ethers and substituted benzenes.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes Reference ID
This compound C₁₁H₁₃Br₂O₂ 353.04 Dual bromine, 2-methoxyethoxy ethyl High reactivity in SN2 or coupling
1-Bromo-3-(hexyloxy)benzene C₁₂H₁₇BrO 257.17 Hexyloxy group Moderate solubility in non-polar solvents
1-Bromo-3-(2-methoxyethoxy)benzene C₉H₁₁BrO₂ 247.09 Single methoxyethoxy Used in Suzuki-Miyaura couplings
1-Bromo-3-(2-bromoethyl)benzene C₈H₈Br₂ 263.96 Two bromines, no ether Prone to elimination reactions
1-(2-Bromoethoxy)-3-methylbenzene C₉H₁₁BrO 215.09 Bromoethoxy, methyl Limited thermal stability

Key Findings:

Reactivity: The target compound’s dual bromine atoms enable sequential functionalization (e.g., nucleophilic substitution followed by cross-coupling), distinguishing it from mono-brominated analogs like 1-bromo-3-(2-methoxyethoxy)benzene . Ether-linked analogs (e.g., 1-(2-bromoethoxy)-3-methylbenzene) exhibit lower thermal stability due to the labile C-O bond, whereas the 2-methoxyethoxy group in the target compound may confer better solubility without compromising stability .

Synthetic Applications :

  • Compared to 1-bromo-3-(trifluoromethyl)benzene derivatives used in Mizoroki–Heck reactions , the target compound’s ether side chain could reduce steric hindrance in palladium-catalyzed couplings.
  • Analogs like 1-bromo-3-((3-bromobenzyl)oxy)benzene (yield: 86–93%) highlight the efficiency of brominated ethers in generating bioactive scaffolds .

Spectroscopic Data :

  • The ¹H NMR of 1-bromo-3-((3-bromobenzyl)oxy)benzene shows aromatic protons at δ 7.58 (s, 1H) and δ 7.47 (d, J = 7.9 Hz, 1H), while ether-linked protons in 2-(2-(2-methoxyethoxy)ethoxy)ethyl tosylate resonate at δ 3.55–3.65 (m, 6H) . These patterns suggest the target compound’s NMR would feature split peaks for the methoxyethoxy protons and aromatic bromine-induced deshielding.

Commercial Availability :

  • The target compound is listed as discontinued in commercial catalogs , unlike readily available analogs like 1-bromo-3-(trifluoromethyl)benzene or 1-bromo-4-((2-ethylhexyl)oxy)benzene (CAS: 164352-24-3) .

Biological Activity

1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene is a brominated aromatic compound that has garnered interest in the fields of organic chemistry and medicinal research. Its unique structure, featuring two bromine atoms and a methoxyethoxy group, allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14Br2O2C_{12}H_{14}Br_2O_2, with a molecular weight of approximately 360.05 g/mol. The compound's structure can be represented as follows:

Benzene RingBrCBrOCH2CH2OCH3\text{Benzene Ring}-\text{Br}-\text{C}-\text{Br}-\text{OCH}_2\text{CH}_2\text{OCH}_3

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms serve as electrophiles, facilitating interactions with nucleophiles in biological systems. This reactivity can modulate enzyme activity and potentially influence various signaling pathways.

Potential Biological Activities

Research indicates that compounds with similar structures may exhibit:

  • Anti-inflammatory properties : Similar brominated compounds have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer activity : Some studies suggest that brominated compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of nitric oxide and pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines
Enzyme inhibitionPotential modulation of enzyme-catalyzed reactions

Case Study: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of brominated compounds similar to this compound found that these compounds could significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated with lipopolysaccharides (LPS). The mechanism involved the suppression of nuclear factor kappa B (NF-κB) activation, leading to decreased expression of inflammatory mediators such as COX-2 and TNF-α .

Case Study: Anticancer Activity

Another study explored the anticancer potential of halogenated aromatic compounds, revealing that brominated derivatives could effectively inhibit the growth of various cancer cell lines. The proposed mechanism involves the induction of oxidative stress and subsequent apoptosis through mitochondrial pathways. Specific assays demonstrated that these compounds could reduce cell viability in a dose-dependent manner .

Q & A

Q. What are the primary synthetic routes for synthesizing 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Etherification : Attaching the 2-methoxyethoxy group via nucleophilic substitution using sodium hydride or potassium carbonate as a base in anhydrous THF or DMF .
  • Bromination : Introducing bromine at the ethyl position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or via electrophilic substitution with Br₂/FeBr₃ .
  • Key Parameters : Temperature (0–60°C), solvent polarity, and stoichiometric control of brominating agents to avoid over-bromination.
    • Data Table :
StepReagents/ConditionsYield (%) (Reported)
EtherificationNaH, THF, 40°C65–75
BrominationNBS, AIBN, CCl₄50–60

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.2–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 335.97 for C₁₁H₁₃Br₂O₂) .
  • IR Spectroscopy : Detects C-Br stretches (~500–600 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during bromination?

  • Methodological Answer : Competing pathways (e.g., di-bromination vs. mono-bromination) are addressed via:
  • Solvent Selection : Non-polar solvents (e.g., CCl₄) favor radical bromination with NBS, reducing electrophilic side reactions .
  • Catalyst Screening : FeBr₃ enhances regioselectivity for para-substitution in electrophilic bromination .
  • Kinetic Monitoring : Use of in-situ FTIR or HPLC to track intermediate formation and adjust reagent addition rates .

Q. How do steric and electronic effects influence substitution reactivity at the brominated ethyl group?

  • Methodological Answer :
  • Steric Effects : The 2-methoxyethoxy group creates steric hindrance, slowing SN2 reactions but favoring SN1 mechanisms in polar protic solvents (e.g., MeOH/H₂O) .
  • Electronic Effects : Electron-withdrawing bromine atoms activate the benzene ring for electrophilic attacks but deactivate the ethyl group for nucleophilic substitution .
  • Case Study : Substitution with NaI in acetone yields 1-Iodo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene at 45% efficiency due to steric constraints .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Models transition states for Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄-mediated reactions) to evaluate activation energies .
  • Molecular Dynamics : Simulates solvent effects on reaction trajectories (e.g., DMF vs. toluene) .
  • Example : B3LYP/6-31G* level computations predict regioselective C-Br bond cleavage in Pd-catalyzed reactions .

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

  • Methodological Answer :
  • Controlled Oxidation Studies : Compare outcomes using KMnO₄ (strong oxidant) vs. O₂ (mild oxidant).
  • KMnO₄ in acidic conditions cleaves the ethyl group to form carboxylic acids, while O₂ generates aldehydes .
  • Analytical Cross-Validation : Use GC-MS to identify degradation products and correlate with reaction pH/temperature .

Data Contradiction Analysis

  • Issue : Discrepancies in reported yields for etherification (65–75% vs. 50–60%).
    • Resolution : Differences arise from solvent purity (anhydrous vs. technical grade) and base selection (NaH vs. K₂CO₃) .

Research Applications Table

ApplicationMethodologyKey Findings
Organic Synthesis Suzuki coupling with aryl boronic acids70–80% yield for biaryl derivatives
Pharmacology In vitro cytotoxicity screening (MTT assay)IC₅₀ > 100 μM in HeLa cells, suggesting low acute toxicity
Material Science Polymer cross-linking via radical initiationEnhanced thermal stability (TGA: ΔT₅₀% = +20°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.